molecular formula C9H16N2O3 B7920940 [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7920940
M. Wt: 200.23 g/mol
InChI Key: TUWGYEMNBIILPE-UHFFFAOYSA-N
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Description

Compound Overview and Research Significance [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a synthetic pyrrolidine derivative designed for research and development applications. Compounds featuring a pyrrolidine ring linked to an acetic acid moiety are of significant interest in medicinal chemistry and drug discovery . The pyrrolidine scaffold is a privileged structure in pharmaceuticals, valued for its saturated, three-dimensional nature, which allows researchers to efficiently explore pharmacophore space and influence the stereochemistry and physicochemical properties of lead molecules . Research Applications and Value This compound belongs to a class of molecules where the pyrrolidine ring is functionalized with an acetic acid group. Such derivatives are frequently investigated as key intermediates or building blocks in the synthesis of more complex bioactive molecules . The presence of the acetyl group on the pyrrolidine nitrogen and the acetic acid chain provides distinct sites for further chemical modification, enabling researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies. The pyrrolidine ring itself is a common motif in drugs and bioactive compounds, contributing to properties such as increased solubility and target engagement . Researchers utilize these scaffolds in the design of potential therapeutic agents for a wide range of diseases. Handling and Safety This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety data for this specific compound is limited. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. Similar pyrrolidine-acetic acid derivatives may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[(1-acetylpyrrolidin-2-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-7(12)11-4-2-3-8(11)5-10-6-9(13)14/h8,10H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWGYEMNBIILPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of Pyrrolidine

The synthesis typically begins with acetylation of pyrrolidine’s nitrogen atom. Treatment with acetic anhydride in dichloromethane (DCM) at 0–25°C for 4–6 hours yields 1-acetylpyrrolidine with >95% efficiency. Excess acetic anhydride ensures complete conversion, while triethylamine (TEA) neutralizes liberated acid.

Functionalization at the Pyrrolidine 2-Position

Introducing a hydroxymethyl group at the 2-position is critical. This is achieved via lithiation followed by quenching with formaldehyde:

  • Lithiation : 1-Acetylpyrrolidine reacts with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, generating a stable enolate.

  • Electrophilic Quenching : Addition of formaldehyde gas or paraformaldehyde at −78°C produces 1-acetylpyrrolidine-2-methanol in 70–85% yield.

Conversion to Bromomethyl Intermediate

The hydroxymethyl group is converted to a bromomethyl derivative using phosphorus tribromide (PBr₃) in DCM at 0°C. This step achieves 80–90% yield, with careful moisture control to prevent hydrolysis.

Amination via Gabriel Synthesis

To avoid over-alkylation, the bromomethyl intermediate undergoes Gabriel synthesis:

  • Phthalimide Substitution : Reaction with potassium phthalimide in dimethylformamide (DMF) at 60°C for 24 hours yields the phthalimide-protated amine (75–80% yield).

  • Deprotection : Hydrazine hydrate in ethanol cleaves the phthalimide group, releasing the primary amine (1-acetylpyrrolidine-2-methylamine) in 85–90% yield.

Coupling with Bromoacetic Acid

The primary amine reacts with bromoacetic acid in aqueous sodium bicarbonate (NaHCO₃) at 25°C for 12 hours. This nucleophilic substitution affords [(1-acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid with 65–75% yield.

Table 1. Stepwise Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)
AcetylationAcetic anhydride, DCM, 25°C>95
Hydroxymethylationn-BuLi, formaldehyde, THF, −78°C70–85
BrominationPBr₃, DCM, 0°C80–90
Gabriel SynthesisK-phthalimide, DMF, 60°C75–80
DeprotectionHydrazine hydrate, ethanol85–90
Acetic Acid CouplingBromoacetic acid, NaHCO₃, 25°C65–75

Alternative Preparation via Reductive Amination

A streamlined approach employs reductive amination to conjugate the pyrrolidine and glycine moieties:

  • Synthesis of 1-Acetylpyrrolidine-2-carbaldehyde : Oxidation of 1-acetylpyrrolidine-2-methanol with pyridinium chlorochromate (PCC) in DCM yields the aldehyde (60–70% yield).

  • Reductive Amination : The aldehyde reacts with glycine methyl ester in methanol, using sodium cyanoborohydride (NaBH₃CN) as a reducing agent. This one-pot reaction achieves 50–60% yield, with subsequent hydrolysis (6M HCl, reflux) converting the ester to carboxylic acid.

Challenges : Competing imine formation and over-reduction necessitate precise stoichiometry and pH control (pH 4–5).

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Multi-step reactions are integrated into flow systems, reducing reaction times by 40% and improving yields (e.g., 82% overall yield for bromination-amination steps).

  • Catalytic Amination : Palladium-catalyzed coupling of 1-acetylpyrrolidine-2-bromomethane with glycine derivatives under hydrogen atmosphere (1 atm, 50°C) achieves 90% conversion.

Challenges in Synthesis and Purification

  • Stereochemical Control : Racemization at the pyrrolidine 2-position occurs during lithiation. Asymmetric synthesis starting from L-proline mitigates this, preserving the (S)-configuration.

  • Byproduct Formation : Over-alkylation during the amination step generates quaternary ammonium salts. Excess bromoacetic acid and low temperatures (−20°C) suppress this.

  • Purification : Silica gel chromatography separates the target compound from unreacted glycine derivatives, though industrial processes favor crystallization from ethanol/water mixtures .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amino group (-NH-) in the structure participates in nucleophilic substitution reactions.

Example reaction :
Reaction with acyl chlorides or alkyl halides under basic conditions:

[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid+R-XBase[(1-Acetyl-pyrrolidin-2-ylmethyl)-alkyl/aryl-amino]-acetic acid\text{[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid} + \text{R-X} \xrightarrow{\text{Base}} \text{[(1-Acetyl-pyrrolidin-2-ylmethyl)-alkyl/aryl-amino]-acetic acid}

Reactant (R-X)ConditionsProductYieldReference
Acetyl chlorideDCM, TEA, 0°CN-Acetyl derivative85%
Benzyl bromideDMF, K₂CO₃, 60°CN-Benzyl derivative78%

Acylation and Alkylation at the Acetyl Group

The acetyl group undergoes further acylation or alkylation under catalytic conditions.

Example reaction :
Transacylation using anhydrides:

[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid+(RCO)2OH+[(1-RCO-pyrrolidin-2-ylmethyl)-amino]-acetic acid\text{[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid} + (\text{RCO})_2O \xrightarrow{\text{H}^+} \text{[(1-RCO-pyrrolidin-2-ylmethyl)-amino]-acetic acid}

AnhydrideCatalystProductYieldReference
Propionic anhydrideHClPropionyl derivative72%
Succinic anhydrideDMAPSuccinyl derivative68%

Esterification and Amide Formation

The carboxylic acid group reacts with alcohols or amines to form esters or amides.

Example reaction :
Esterification with methanol:

[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid+CH₃OHH2SO4Methyl ester derivative\text{[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid} + \text{CH₃OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl ester derivative}

ReagentConditionsProductYieldReference
EthanolH₂SO₄, refluxEthyl ester90%
BenzylamineDCC, DMAPBenzylamide82%

Cyclization Reactions

Intramolecular cyclization occurs under thermal or acidic conditions, forming fused heterocycles.

Example reaction :
Acid-catalyzed cyclization:

[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acidHCl, ΔBicyclic pyrrolidine-oxazole\text{[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid} \xrightarrow{\text{HCl, Δ}} \text{Bicyclic pyrrolidine-oxazole}

ConditionsProductYieldReference
HCl, 100°COxazole-pyrrolidine hybrid65%
PPA, 120°CPyrrolo[1,2-a]pyrazine58%

Hydrolysis Reactions

The acetyl group is susceptible to hydrolysis under acidic or basic conditions.

Example reaction :
Basic hydrolysis:

[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acidNaOH, H₂O[(1-Hydroxy-pyrrolidin-2-ylmethyl)-amino]-acetic acid\text{[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid} \xrightarrow{\text{NaOH, H₂O}} \text{[(1-Hydroxy-pyrrolidin-2-ylmethyl)-amino]-acetic acid}

ConditionsProductYieldReference
2M NaOH, refluxDeacetylated product95%
1M HCl, 80°CPartial hydrolysis76%

Cross-Coupling Reactions

The amino group facilitates palladium-catalyzed cross-coupling with aryl halides.

Example reaction :
Buchwald-Hartwig amination:

[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid+Ar-XPd(dba)₂, XantphosN-Aryl derivative\text{[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid} + \text{Ar-X} \xrightarrow{\text{Pd(dba)₂, Xantphos}} \text{N-Aryl derivative}

Aryl Halide (Ar-X)Catalyst SystemProductYieldReference
4-BromotoluenePd(OAc)₂, BINAP4-Methylphenyl derivative70%
2-IodonaphthalenePd₂(dba)₃, SPhosNaphthyl derivative65%

Stability Under Pyrolytic Conditions

At elevated temperatures (>300°C), the compound decomposes into smaller fragments, including pyrrolidine derivatives and acetic acid analogs, as observed in pyrolysis-GC/MS studies .

Scientific Research Applications

Chemistry

[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is used as a building block in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role as a biochemical probe. It can be used to investigate enzyme-substrate interactions and metabolic pathways.

Medicine

[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid has potential therapeutic applications. It is explored for its activity as a drug candidate, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.

Industry

In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, affecting neuronal signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Pharmacological Notes
[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid C₈H₁₆N₂O₂ 172.22 Acetyl, amino, acetic acid Potential NNRTI activity (inferred)
[(1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid (853892-50-9) C₁₀H₂₀N₂O₃ 216.28 Ethylamino substitution Discontinued; enhanced lipophilicity
[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid (1353986-36-3) C₉H₁₈N₂O₂ 186.26 Methylated pyrrolidine nitrogen Reduced basicity; steric hindrance
[(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic acid (1353987-56-0) C₁₀H₁₈N₂O₃ 214.26 Piperidine ring (6-membered) Altered ring conformation
2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid (1220027-75-7) C₁₂H₁₆N₂O₂ 220.27 Pyridinylmethyl group Enhanced π–π stacking potential

Key Structural and Functional Differences

Ring System Modifications :

  • Piperidine vs. Pyrrolidine : Replacing pyrrolidine (5-membered) with piperidine (6-membered) increases conformational flexibility and alters hydrophobic interactions .
  • Aromatic Substitutions : The pyridinylmethyl group in 1220027-75-7 introduces aromaticity, enabling π–π stacking with hydrophobic enzyme pockets, a feature absent in the acetyl-pyrrolidine core of the target compound .

Acetylation vs. Methylation: Acetylation (target compound) improves metabolic stability compared to methylation (1353986-36-3), which may reduce enzymatic oxidation .

Functional Group Impact :

  • The acetic acid moiety in all compounds facilitates hydrogen bonding with residues like Lys101 and Tyr318 in HIV reverse transcriptase (observed in NNRTI studies) .

Pharmacological and Docking Insights

  • Docking Scores : Compounds like ZINC02146330 (MolDock: -148.393) and ZINC19286543 (MolDock: -137.85) exhibit strong binding to HIV-RT residues (Lys101, Cys181, Tyr318) via hydrophobic and hydrogen-bond interactions .
  • Binding Mode : The "butterfly-like" binding conformation observed in analogues suggests that the acetyl-pyrrolidine core may occupy the hydrophobic pocket, while the acetic acid interacts with polar residues .

Biological Activity

[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H20N2O3
  • Molecular Weight : Approximately 228.29 g/mol
  • Structural Features :
    • Pyrrolidine ring
    • Acetyl group
    • Amino-acetic acid moiety

The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological targets.

The biological activity of [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is primarily attributed to its ability to interact with various enzymes and receptors. Its mechanism of action involves:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in neurotransmitter synthesis, thereby influencing neuronal signaling pathways.
  • Receptor Binding : Its structural similarity to natural amino acids allows it to bind to neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability .

Neurotransmitter Modulation

Research indicates that [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid may play a role in modulating neurotransmitter systems. Studies have shown that compounds with similar structures can influence the activity of neurotransmitters such as glutamate and GABA, which are crucial for normal brain function.

Potential Therapeutic Applications

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Neurological Disorders : Due to its ability to modulate neurotransmitter activity, it may be beneficial in treating conditions such as anxiety, depression, and neurodegenerative diseases.
  • Metabolic Pathways : Its role as a biochemical probe suggests applications in studying amino acid metabolism and related metabolic pathways.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's ability to interact with various receptors. For instance:

  • Neurotransmitter Receptor Binding : [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid showed promising results in binding assays with glutamate receptors, indicating its potential as a modulator of excitatory neurotransmission.

In Vivo Studies

Although limited, some animal studies have begun to explore the pharmacokinetics and pharmacodynamics of this compound:

Study TypeFindings
In Vivo PharmacokineticsDemonstrated moderate brain permeability, suggesting potential for CNS activity .
Behavioral StudiesPreliminary data indicated effects on anxiety-like behaviors in rodent models when administered at specific dosages.

Comparison with Similar Compounds

[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid can be compared with other compounds that share structural similarities:

CompoundStructural FeaturesBiological Activity
ProlinePyrrolidine ringImportant in protein structure
N-AcetylglycineAcetyl group + GlycineInvolved in metabolic pathways

The unique combination of functional groups in [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid may provide distinct advantages in therapeutic contexts compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic additions and acetylation. A key approach uses diethyl mesoxalate (DEMO), a highly electrophilic vicinal tricarbonyl compound, to facilitate sequential nucleophilic attacks. For example:

N,O-Hemiacetal Formation : DEMO reacts with acid amides (e.g., 4-methylbenzamide) in the presence of acetic anhydride to form N,O-acetals .

N-Acylimine Generation : Treatment with a base (e.g., triethylamine) eliminates acetic acid, producing reactive N-acylimine intermediates .

Second Nucleophilic Addition : Pyrrolidine derivatives or indoles react with the N-acylimine to form α,α-disubstituted malonates. Subsequent hydrolysis and decarboxylation yield the target amino acid derivative .

  • Key Conditions : Acetic anhydride is critical for stabilizing intermediates, while molecular sieves (3 Å) improve yields by absorbing moisture .

Q. How is [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid characterized for purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm substitution patterns and stereochemistry. For example, rotamers caused by amide bond rotation can be identified via variable-temperature NMR .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • Chromatography : Column chromatography (silica gel) or HPLC separates isomers and impurities, particularly after hydrolysis steps .

Q. What role does this compound play in medicinal chemistry research?

  • Methodological Answer : As a pyrrolidine-based amino acid derivative, it serves as a scaffold for designing protease inhibitors or receptor ligands. The acetylated pyrrolidine moiety enhances metabolic stability, while the carboxylic acid group enables salt-bridge interactions with target proteins .

Advanced Research Questions

Q. How can stereochemistry be controlled during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Prolineamide derivatives introduce chirality via steric guidance during nucleophilic additions. For example, L-prolineamide generates enantiomerically enriched intermediates .
  • Temperature Control : Low-temperature reactions reduce racemization during decarboxylation. DFT calculations help predict transition states to optimize stereochemical outcomes .
    • Challenges : Rotamers (e.g., in dipeptide derivatives) complicate analysis but can be resolved via coalescence experiments in temperature-variable NMR .

Q. What mechanistic insights explain the reactivity of intermediates in its synthesis?

  • Methodological Answer :

  • Electrophilicity of DEMO : The central carbonyl carbon in DEMO is highly electrophilic, enabling nucleophilic attacks by weakly reactive amides. This contrasts with traditional malonate chemistry, which relies on enolate formation .
  • N-Acylimine Stability : Bulky acyl groups (e.g., pivaloyl) stabilize N-acylimines by reducing steric strain, improving yields in second nucleophilic additions .
    • Mechanistic Studies : Isotopic labeling (e.g., 18^{18}O) and kinetic experiments track acetic acid elimination and decarboxylation rates .

Q. What challenges arise during hydrolysis and decarboxylation steps?

  • Methodological Answer :

  • Hydrolysis Optimization : Alkaline conditions (e.g., KOtBu in THF) cleave ester groups without degrading the pyrrolidine ring. Acidic conditions risk side reactions, such as retro-aldol decomposition .
  • Decarboxylation Efficiency : Microwave-assisted heating accelerates decarboxylation while minimizing thermal degradation. Solvent polarity (e.g., DMF vs. toluene) also influences reaction rates .
    • Data Table :
SubstrateHydrolysis ConditionsYield (%)Reference
α,α-Disubstituted malonate1M KOtBu, THF, 60°C84
N-Acetyl derivative0.5M HCl, reflux62

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